![molecular formula C20H18N2O4S2 B2418050 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 2034594-71-1](/img/structure/B2418050.png)
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a complex organic compound featuring a blend of diverse chemical moieties, including bithiophene and benzo[d][1,3]dioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide typically involves a multi-step process:
Step 1: Synthesis of the bithiophene-ethylamine intermediate.
Starting with a brominated bithiophene, a Stille coupling reaction can be employed using a palladium catalyst to introduce an ethylamine side chain.
Step 2: Synthesis of the benzo[d][1,3]dioxole intermediate.
Benzo[d][1,3]dioxole can be synthesized through the cyclization of catechol with methylene chloride under acidic conditions.
Step 3: Formation of oxalamide.
The oxalamide formation is completed by reacting the two intermediates with oxalyl chloride under controlled conditions, followed by amination to yield the target compound.
Industrial Production Methods
Industrial-scale production requires optimizing the synthetic route for yield and purity. The use of continuous flow reactors for the Stille coupling reaction and the cyclization step can enhance scalability. Additionally, solid-phase synthesis techniques may be employed to facilitate the purification processes, ensuring high yield and consistency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide undergoes several types of reactions, including:
Oxidation: Typically facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones on the thiophene rings.
Reduction: Using reducing agents such as lithium aluminum hydride to selectively reduce the oxalamide groups to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiophene and benzodioxole moieties, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products
Oxidation: Thiophene sulfoxides, sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Varied functionalized derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used to study the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, it can be utilized for the development of new materials with unique electronic properties, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Mechanism of Action
Mechanism
The compound exerts its effects primarily through its interactions with electron-rich and electron-deficient sites in biological and chemical systems. The thiophene and benzo[d][1,3]dioxole moieties allow for pi-pi stacking interactions, hydrogen bonding, and van der Waals forces, which contribute to its overall activity.
Molecular Targets and Pathways
Molecular targets include enzyme active sites, where the compound may act as an inhibitor or activator. It can also interfere with electron transport pathways, making it relevant for both biological and material science applications.
Comparison with Similar Compounds
Similar Compounds
N1-(2-thienyl)ethyl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
N1-(3-(2-thienyl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
Uniqueness
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide stands out due to the presence of the bithiophene unit, which imparts unique electronic properties that are advantageous for applications in organic electronics and photovoltaics. The combination of these two structural motifs leads to enhanced stability and functionality compared to similar compounds.
Hopefully this article gives you a comprehensive view of this compound!
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-19(20(24)22-10-13-1-3-16-17(9-13)26-12-25-16)21-7-5-15-2-4-18(28-15)14-6-8-27-11-14/h1-4,6,8-9,11H,5,7,10,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIMLFWPAZCZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B2417967.png)
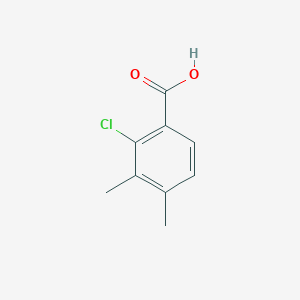
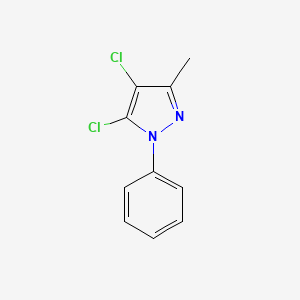
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)
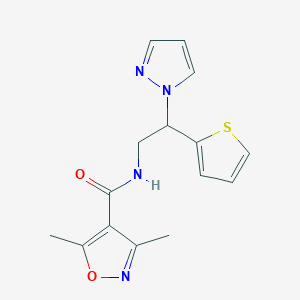
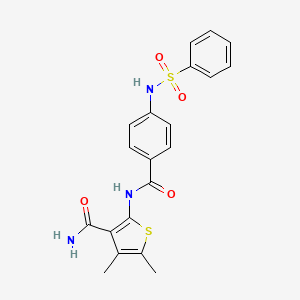

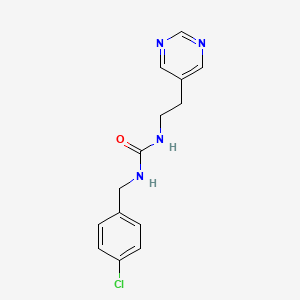


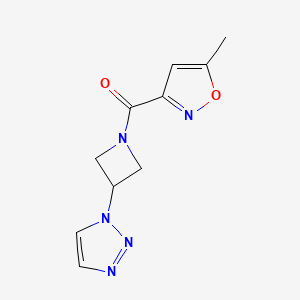

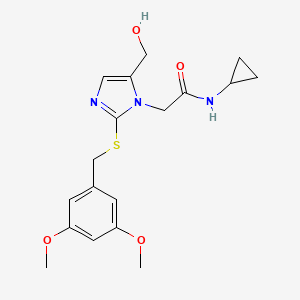
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)
